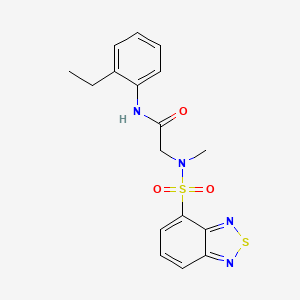![molecular formula C16H16FN5O B7451853 4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B7451853.png)
4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique structure and has been shown to have a variety of interesting properties that make it an attractive target for further investigation.
作用机制
The mechanism of action of 4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine is not fully understood, but it is thought to act by binding to specific receptors in the brain. This binding can lead to changes in the activity of these receptors, which can in turn affect a variety of physiological and biochemical processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine are complex and varied. This compound has been shown to affect a variety of processes in the brain and body, including neurotransmitter release, gene expression, and cell signaling. These effects can have a wide range of implications for both basic research and potential therapeutic applications.
实验室实验的优点和局限性
One of the main advantages of using 4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine in lab experiments is its unique structure and properties. This compound has been shown to have a variety of interesting effects that make it a useful tool for studying specific biological processes. However, there are also limitations to using this compound, including potential toxicity and the need for careful handling and storage.
未来方向
There are many potential future directions for research on 4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine. Some possible areas of focus include:
1. Further investigation into the mechanism of action of this compound, including the specific receptors and signaling pathways involved.
2. Studies exploring the potential therapeutic applications of this compound, including its use in the treatment of neurological disorders and cancer.
3. Development of new synthesis methods and modifications to the structure of this compound to improve its properties and potential applications.
4. Exploration of the potential toxic effects of this compound and the development of safe handling and storage protocols.
Overall, the unique properties of 4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine make it a promising target for further scientific research. By exploring its mechanism of action, physiological effects, and potential applications, researchers may be able to uncover new insights into the functioning of the brain and body, and develop new treatments for a variety of diseases and disorders.
合成方法
The synthesis of 4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine can be achieved through a variety of methods. One commonly used method involves the reaction of 2-fluorobenzaldehyde with piperazine in the presence of a base, followed by the addition of 3-methylisoxazole and a cyclization step. Other methods involve the use of different starting materials or reaction conditions, but all ultimately result in the formation of the desired compound.
科学研究应用
The unique structure of 4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine has made it an attractive target for scientific research. This compound has been studied for its potential use in a variety of applications, including as a tool for studying the function of specific receptors in the brain, as a potential treatment for various neurological disorders, and as a potential therapeutic agent for cancer.
属性
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O/c1-11-14-15(18-10-19-16(14)23-20-11)22-8-6-21(7-9-22)13-5-3-2-4-12(13)17/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOZQYQVUBTYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=NC=NC(=C12)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

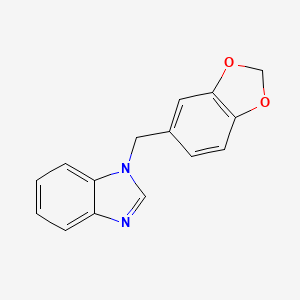
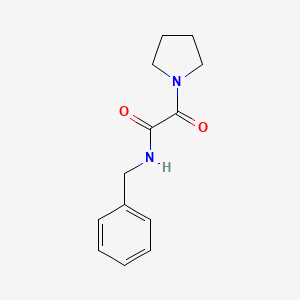


![3-(2,4-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-methoxyphenyl)propanamide](/img/structure/B7451822.png)

![N~1~-(3-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7451840.png)

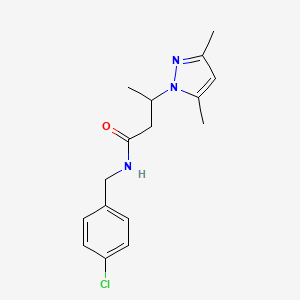
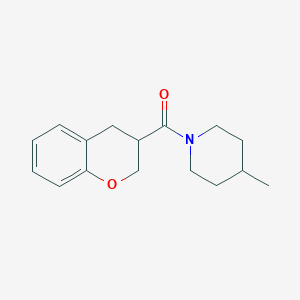
![N-(2-methoxy-5-methylphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451877.png)
![N-[2-(methoxycarbonyl)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B7451890.png)
